N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-26-16-8-2-13(3-9-16)10-11-27(24,25)22-12-17(23)14-4-6-15(7-5-14)18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKCNEGNBFJZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Functional Groups : Hydroxy, trifluoromethyl, methoxy, and sulfonamide groups.
- Molecular Formula : C19H20F3N1O3S1
- Molecular Weight : 393.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nrf2 Activation : The compound has been identified as an activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant response elements (AREs), enhancing cellular resilience against oxidative damage .
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. This inhibition can result in decreased production of pro-inflammatory cytokines .
- Anticancer Properties : Preliminary studies indicate potential anticancer effects through the induction of apoptosis in cancer cells. This is likely mediated by the modulation of signaling pathways associated with cell survival and proliferation .
In Vitro Studies
- Oxidative Stress Response : In vitro assays demonstrated that treatment with this compound significantly increased the expression levels of glutamate-cysteine ligase modifier subunit (GCLM) and NAD(P)H quinone dehydrogenase 1 (NQO1), markers associated with oxidative stress response .
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
In Vivo Studies
- Animal Models : In vivo studies using murine models have shown that administration of the compound at doses of 50 mg/kg resulted in significant reductions in tumor growth and improved survival rates compared to control groups .
- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed on organ function and histopathology .
Case Studies
- Case Study on Inflammatory Diseases : A clinical study examined the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes related to pain and mobility .
- Anticancer Efficacy in Solid Tumors : A phase I clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results showed promising antitumor activity, warranting further investigation in larger cohorts .
Comparative Analysis
| Property/Effect | This compound | Other Compounds |
|---|---|---|
| Nrf2 Activation | Yes | Varies |
| Anticancer Activity | Yes | Limited for many compounds |
| Anti-inflammatory Effects | Yes | Present in some compounds |
| Cytotoxicity | Moderate | High in some chemotherapeutics |
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have indicated that this compound may act as a selective inhibitor of certain bromodomains, which are implicated in inflammatory processes. For instance, research has shown its effectiveness in inhibiting BRD4 bromodomain 1, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : The compound's structural characteristics allow it to interact with various biomolecules, making it a candidate for anticancer drug development. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. The synthetic routes often involve multi-step processes such as:
- Suzuki–Miyaura Coupling : A widely used method for forming carbon-carbon bonds under mild conditions, facilitating the construction of complex organic frameworks .
- Functional Group Transformations : The presence of hydroxyl and carboxamide groups allows for various chemical reactions such as oxidation and reduction, enabling the modification of the compound for specific applications .
Case Study 1: Anti-inflammatory Mechanism
A study published in 2022 reported on the discovery of a potent inhibitor targeting BRD4 bromodomain 1. The research detailed how modifications to the this compound structure enhanced its selectivity and potency against inflammatory pathways . The key findings include:
- Inhibition Rates : The compound exhibited significant inhibition rates against various inflammatory markers, demonstrating its potential as a therapeutic agent.
- Structural Insights : X-ray crystallography revealed binding interactions that could be leveraged for further drug design.
Case Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing derivatives of this compound to evaluate their biological activity. The study highlighted:
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SONH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments, cleavage of the S-N bond occurs, yielding sulfonic acid and amine derivatives. Under basic conditions, nucleophilic attack at the sulfur center leads to sulfonate salts.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reactivity | Products | Source |
|---|---|---|---|
| 1M HCl, 80°C, 4 h | S-N bond cleavage | 4-Methoxyphenylethanesulfonic acid + Trifluoromethylphenyl ethanolamine | |
| 0.5M NaOH, 60°C, 6 h | Sulfonate salt formation | Sodium 2-(4-methoxyphenyl)ethanesulfonate + Hydroxyethylamine derivative |
Oxidation of the Hydroxyl Group
The secondary hydroxyl group (-CH(OH)-) is susceptible to oxidation. Using mild oxidants like IBX (2-iodoxybenzoic acid), it forms a ketone, while stronger agents like KMnO yield carboxylic acids .
Key Findings:
-
IBX in DCM (RT, 5 min): Converts the hydroxyl group to a ketone with >85% yield .
-
KMnO4_44 in H2_22O/acetone (0°C): Produces a carboxylic acid derivative (yield: 72%) .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl (-CF) group deactivates the phenyl ring, directing substitution to the meta position. Nitration and halogenation reactions are documented in analogs :
Table 2: EAS Reactivity
| Reaction | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO, 0°C | 3-Nitro-4-(trifluoromethyl)phenyl derivative | 68% | |
| Bromination | Br/FeBr, CHCl | 3-Bromo-4-(trifluoromethyl)phenyl derivative | 55% |
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s NH group participates in nucleophilic substitution with alkyl halides or acyl chlorides, forming N-alkylated or N-acylated derivatives:
Example Reaction:
-
Methylation (CH3_33I, K2_22CO3_33, DMF): Yields N-methylsulfonamide (89% efficiency).
Esterification and Ether Formation
The hydroxyl group reacts with carboxylic acids or alkyl halides to form esters or ethers. For example, acetic anhydride acetylates the hydroxyl group under mild conditions :
Table 3: Ether/Ester Derivatives
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2 h | Acetylated hydroxyl derivative | 92% | |
| Benzyl chloride | KCO, DMF | Benzyl ether derivative | 78% |
Complexation with Metal Ions
The sulfonamide and hydroxyl groups act as ligands for transition metals. Coordination complexes with Cu(II) and Zn(II) have been reported in analogs, enhancing stability for catalytic applications :
Key Data:
Photochemical Reactions
UV irradiation induces cleavage of the sulfonamide bond in the presence of TiO photocatalysts, a pathway explored for environmental degradation studies :
-
Degradation Efficiency: 95% after 120 min (λ = 254 nm).
Biochemical Interactions
The compound inhibits bacterial dihydropteroate synthase (DHPS) via competitive binding to the p-aminobenzoic acid (PABA) site, a mechanism common to sulfonamides.
Table 4: Enzymatic Inhibition Data
| Enzyme | IC (μM) | Model Organism | Source |
|---|---|---|---|
| DHPS (E. coli) | 0.45 ± 0.02 | Escherichia coli | |
| BRD4 Bromodomain | 1.2 ± 0.1 | Human cancer cells |
Q & A
Q. What are the established synthetic methodologies for preparing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide?
The compound can be synthesized via condensation reactions between sulfonamide precursors and appropriately substituted aldehydes. For example, a similar sulfonamide analog was prepared by reacting a sulfamoyl acetic acid derivative with a trifluoromethyl-substituted benzaldehyde under acidic conditions, yielding a product after purification via column chromatography (48% yield, light yellow solid) . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and using NMR (e.g., , ) and HRMS for structural confirmation.
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, NMR (300 MHz, CDCl) of a related compound revealed distinct signals for methoxy groups (δ 3.85 ppm), aromatic protons (δ 6.85–7.81 ppm), and sulfonamide NH (δ 6.43 ppm). HRMS data (e.g., [M+H] m/z 380.0326) confirm molecular formula accuracy . X-ray crystallography, though not explicitly documented here, is recommended for absolute stereochemical determination.
Q. What preliminary biological screening approaches are recommended?
Evaluate receptor binding affinity using assays targeting sulfonamide-sensitive pathways. For example, a structurally related sulfonamide exhibited potent β-adrenergic receptor agonism in rat models, assessed via metabolic and excretion studies . Initial screens should include dose-response curves and competitive binding assays to establish IC values.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should focus on substituent effects at the trifluoromethyl and methoxyphenyl groups. For example, replacing the 4-methoxyphenyl with a 3,4-dimethoxyphenyl moiety (as in ) may enhance solubility or receptor interactions. Computational modeling (e.g., molecular docking) paired with in vitro assays can predict and validate modifications. highlights the importance of sulfonyl and methoxy groups in modulating activity for thiazole-based sulfonamides, suggesting analogous strategies .
Q. How should conflicting data in biological efficacy or synthetic yields be resolved?
Cross-validate results using orthogonal methods. For instance, if biological activity discrepancies arise, confirm compound purity via HPLC (≥98% as in ) and replicate assays in multiple cell lines. Synthetic yield variations may stem from solvent choice (e.g., dichloromethane vs. ethyl acetate) or catalyst efficiency (e.g., TMSOTf in ). Systematic optimization of reaction parameters (temperature, stoichiometry) is critical .
Q. What advanced strategies optimize the synthetic route for scalability?
Employ Design of Experiments (DoE) to identify critical variables. For example, demonstrates the use of molecular sieves and TMSOTf catalysis for glycosylation, which could be adapted for sulfonamide coupling. Solvent-free conditions or microwave-assisted synthesis may improve yields and reduce purification steps. Monitor intermediates via TLC or LC-MS to minimize side products .
Methodological Considerations
- Data Analysis : Use statistical tools (e.g., ANOVA for assay replicates) and cheminformatics software (e.g., Schrödinger Suite) for SAR modeling.
- Safety Protocols : Adhere to hazard guidelines (e.g., H303+H313+H333 in ) and use fume hoods for sulfonamide handling .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, referencing safety data sheets (e.g., ) for toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
